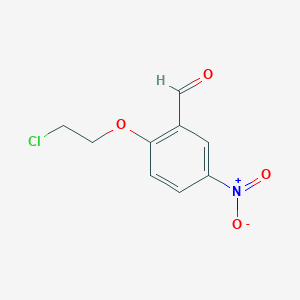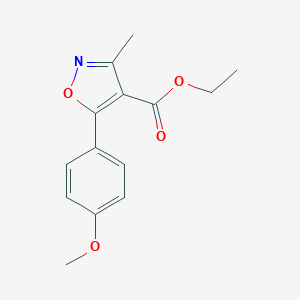
2-Chloro-3,3-dimethylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,3-dimethylbutanal is a chemical compound that is commonly used in scientific research. It is also known as chloroacetone and is classified as an alpha-haloketone. This compound has a wide range of applications in various fields, including organic synthesis, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,3-dimethylbutanal is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
2-Chloro-3,3-dimethylbutanal has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines and may have mutagenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-3,3-dimethylbutanal in lab experiments is its ability to react with a variety of nucleophiles, making it a versatile reagent. However, its toxicity and potential mutagenic properties make it unsuitable for certain applications.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-3,3-dimethylbutanal. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, further studies are needed to determine the biochemical and physiological effects of this compound. Finally, the potential use of 2-Chloro-3,3-dimethylbutanal in the synthesis of novel pharmaceuticals and other bioactive compounds should be explored.
Synthesemethoden
The synthesis of 2-Chloro-3,3-dimethylbutanal can be achieved through several methods. One of the most common methods involves the reaction of acetone with chlorine in the presence of a catalyst. Another method involves the reaction of chloroacetyl chloride with isopropylmagnesium bromide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,3-dimethylbutanal is commonly used in scientific research as a reagent in organic synthesis. It can be used to synthesize a variety of compounds, including alcohols, ketones, and acids. Additionally, this compound has been used in the synthesis of pharmaceuticals and other bioactive compounds.
Eigenschaften
CAS-Nummer |
13422-65-6 |
|---|---|
Produktname |
2-Chloro-3,3-dimethylbutanal |
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.6 g/mol |
IUPAC-Name |
2-chloro-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)5(7)4-8/h4-5H,1-3H3 |
InChI-Schlüssel |
XUOMQVSEWBWEBA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C=O)Cl |
Kanonische SMILES |
CC(C)(C)C(C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)
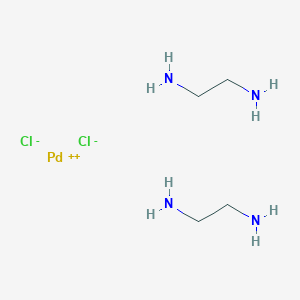
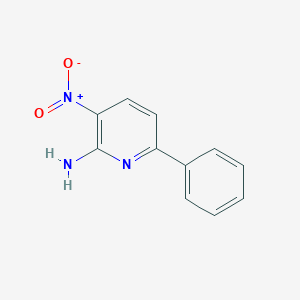

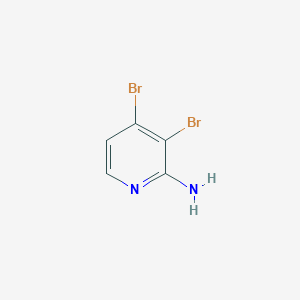
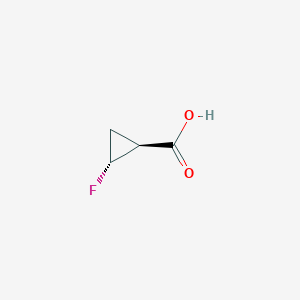
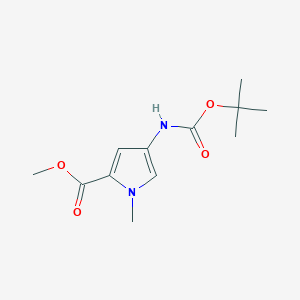

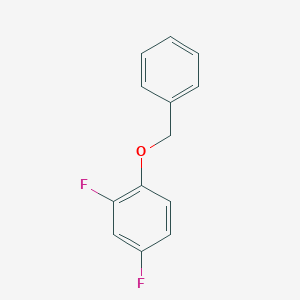
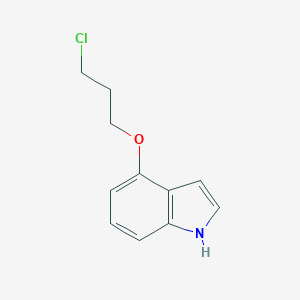
![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)
